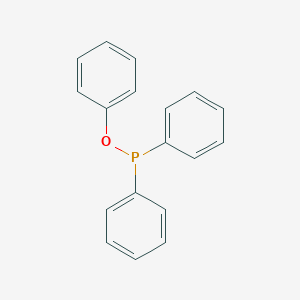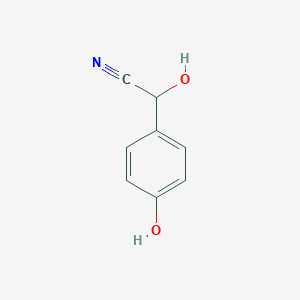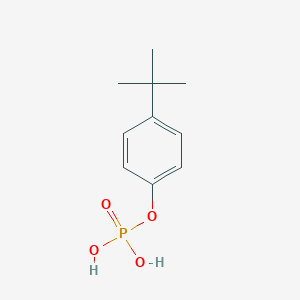
p-tert-Butylphenyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-tert-Butylphenyl dihydrogen phosphate, also known as BTPDHP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a phosphoric acid derivative that is commonly used as a catalyst in organic synthesis reactions. BTPDHP has been found to exhibit excellent catalytic activity and selectivity, making it a valuable tool in the field of organic chemistry.
Wirkmechanismus
The mechanism of action of p-tert-Butylphenyl dihydrogen phosphate as a catalyst is not fully understood, but it is believed to involve the formation of a complex between p-tert-Butylphenyl dihydrogen phosphate and the reactants. This complex then undergoes a series of reactions that lead to the desired product. p-tert-Butylphenyl dihydrogen phosphate has been found to exhibit high selectivity for certain reactions, which is attributed to its unique structure and electronic properties.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of p-tert-Butylphenyl dihydrogen phosphate. However, it has been found to be non-toxic and non-irritating to the skin and eyes. It is also not considered to be a carcinogen or mutagen.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using p-tert-Butylphenyl dihydrogen phosphate as a catalyst in lab experiments include its high catalytic activity and selectivity, ease of synthesis, and low cost. However, there are also some limitations to its use, including its sensitivity to moisture and air, which can affect its catalytic activity.
Zukünftige Richtungen
There are several future directions for research on p-tert-Butylphenyl dihydrogen phosphate. One area of interest is the development of new synthetic methods using p-tert-Butylphenyl dihydrogen phosphate as a catalyst. Another area is the investigation of its potential applications in the synthesis of novel organic compounds with pharmaceutical or agrochemical properties. Additionally, further research is needed to fully understand the mechanism of action of p-tert-Butylphenyl dihydrogen phosphate as a catalyst and its potential impact on the environment.
In conclusion, p-tert-Butylphenyl dihydrogen phosphate is a valuable compound in organic chemistry that has shown great potential as a catalyst in various reactions. Its unique properties make it a valuable tool for synthetic chemists, and its potential applications in the synthesis of novel organic compounds make it an area of interest for future research.
Synthesemethoden
The synthesis of p-tert-Butylphenyl dihydrogen phosphate can be achieved through several methods, including the reaction of p-tert-butylphenol with phosphorus oxychloride and subsequent hydrolysis of the resulting intermediate. Another method involves the reaction of p-tert-butylphenol with phosphorus trichloride and subsequent treatment with water. Both methods yield p-tert-Butylphenyl dihydrogen phosphate as a white crystalline solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
P-tert-Butylphenyl dihydrogen phosphate has been extensively studied for its applications in organic synthesis reactions. It has been found to be an effective catalyst for a variety of reactions, including the Friedel-Crafts acylation, alkylation, and Mannich reactions. p-tert-Butylphenyl dihydrogen phosphate has also been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Eigenschaften
CAS-Nummer |
13421-39-1 |
|---|---|
Produktname |
p-tert-Butylphenyl dihydrogen phosphate |
Molekularformel |
C10H15O4P |
Molekulargewicht |
230.2 g/mol |
IUPAC-Name |
(4-tert-butylphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C10H15O4P/c1-10(2,3)8-4-6-9(7-5-8)14-15(11,12)13/h4-7H,1-3H3,(H2,11,12,13) |
InChI-Schlüssel |
BFVWABPNHXPWPS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OP(=O)(O)O |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OP(=O)(O)O |
Andere CAS-Nummern |
13421-39-1 |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



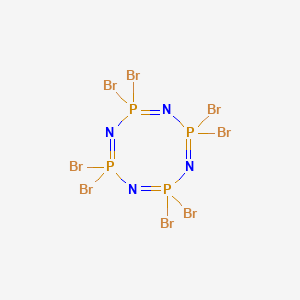
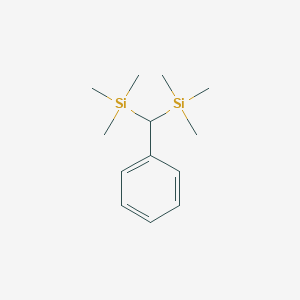
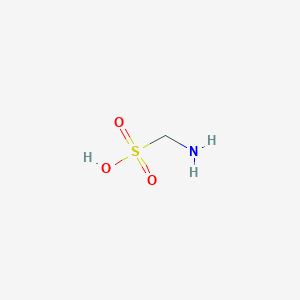
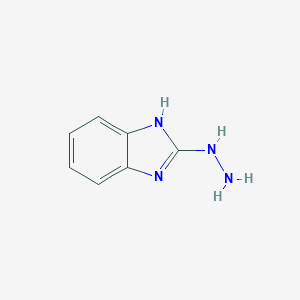
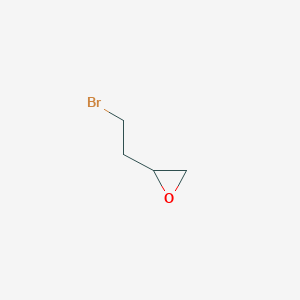
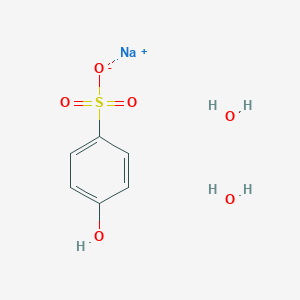
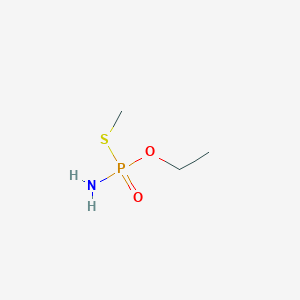

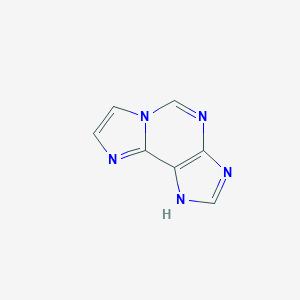
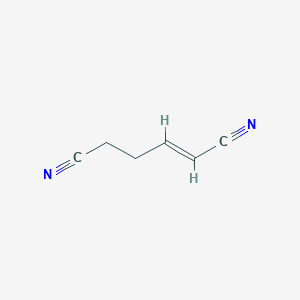
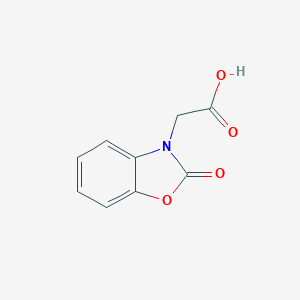
![Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1)](/img/structure/B80857.png)
